(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride
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Overview
Description
(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H13ClF2O3S and a molecular weight of 262.7 g/mol . It is characterized by the presence of a methoxy group, two fluorine atoms, and a methanesulfonyl chloride group attached to a cyclohexyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride typically involves the reaction of (4,4-Difluoro-1-methoxycyclohexyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide.
Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride can be compared with other similar compounds, such as:
(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide: This compound is formed by the reduction of the sulfonyl chloride group and has different reactivity and applications.
(4,4-Difluoro-1-methoxycyclohexyl)methanol: This compound is a precursor in the synthesis of the sulfonyl chloride derivative and has different chemical properties.
The uniqueness of this compound lies in its specific reactivity and the presence of both fluorine atoms and a methoxy group, which can influence its chemical behavior and applications .
Properties
IUPAC Name |
(4,4-difluoro-1-methoxycyclohexyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClF2O3S/c1-14-7(6-15(9,12)13)2-4-8(10,11)5-3-7/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGBSZAZTGKXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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